Ácido 3-(Propano-1-sulfonamido)benzoico

Descripción general

Descripción

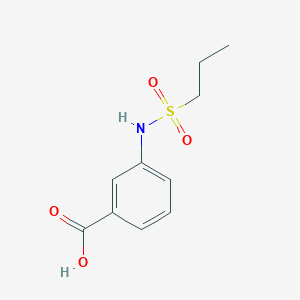

3-(Propane-1-sulfonamido)benzoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a propane-1-sulfonamido group at the 3-position

Aplicaciones Científicas De Investigación

3-(Propane-1-sulfonamido)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Análisis Bioquímico

Biochemical Properties

3-(Propane-1-sulfonamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in sulfonation reactions, where it acts as a substrate or inhibitor. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the enzyme’s activity and stability .

Cellular Effects

The effects of 3-(Propane-1-sulfonamido)benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 3-(Propane-1-sulfonamido)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, 3-(Propane-1-sulfonamido)benzoic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Propane-1-sulfonamido)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while 3-(Propane-1-sulfonamido)benzoic acid is relatively stable under standard conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 3-(Propane-1-sulfonamido)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or disruption of normal metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

3-(Propane-1-sulfonamido)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter metabolite levels within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(Propane-1-sulfonamido)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 3-(Propane-1-sulfonamido)benzoic acid can influence its activity and effectiveness in various biological contexts .

Subcellular Localization

The subcellular localization of 3-(Propane-1-sulfonamido)benzoic acid is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Propane-1-sulfonamido)benzoic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Propane-1-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Mecanismo De Acción

The mechanism of action of 3-(Propane-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(Propane-1-sulfonamido)benzoic acid: Unique due to its specific substitution pattern and functional groups.

4-(Propane-1-sulfonamido)benzoic acid: Similar structure but with the sulfonamido group at the 4-position.

3-(Butane-1-sulfonamido)benzoic acid: Similar structure but with a butane-1-sulfonamido group instead of propane-1-sulfonamido.

Uniqueness

3-(Propane-1-sulfonamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propane-1-sulfonamido group at the 3-position provides distinct properties compared to other similar compounds .

Actividad Biológica

Introduction

3-(Propane-1-sulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula and features a sulfonamide functional group attached to a benzoic acid moiety. Its structure allows for various interactions with biological molecules, influencing its activity in biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 245.28 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in water |

| pKa | 7.4 |

Enzyme Interactions

3-(Propane-1-sulfonamido)benzoic acid interacts with several enzymes, particularly those involved in sulfonation reactions. It acts as both a substrate and an inhibitor, influencing enzymatic activity through hydrogen bonding and ionic interactions.

Cellular Effects

Research indicates that this compound significantly affects cell signaling pathways and gene expression. For instance, it can modulate the activity of signaling molecules, leading to alterations in cellular metabolism and energy production. Studies have shown that it enhances the activity of proteasomal pathways and cathepsins B and L, which are crucial for protein degradation and cellular homeostasis .

Table 2: Effects on Cellular Pathways

| Pathway | Effect |

|---|---|

| Ubiquitin-Proteasome Pathway | Activation |

| Autophagy-Lysosome Pathway | Enhanced activity |

| Gene Expression | Modulation of signaling |

The mechanism by which 3-(Propane-1-sulfonamido)benzoic acid exerts its biological effects involves specific binding interactions with target proteins and enzymes. The sulfonamide group facilitates hydrogen bonding and electrostatic interactions, potentially inhibiting or activating enzyme activity .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may enhance enzyme activity, while higher doses can lead to cytotoxicity and organ damage. Optimal dosing is critical for maximizing therapeutic benefits while minimizing adverse effects.

Case Study: In Vivo Effects

In animal models, varying dosages of 3-(Propane-1-sulfonamido)benzoic acid were tested to observe its impact on metabolic processes. At lower concentrations (5 μg/mL), the compound significantly increased proteasome activity without notable cytotoxicity. However, at higher concentrations (50 μg/mL), adverse effects were observed, including liver enzyme elevation indicative of toxicity .

Research Applications

3-(Propane-1-sulfonamido)benzoic acid is utilized in various fields:

- Medicinal Chemistry : As a potential therapeutic agent targeting specific enzymes.

- Biochemistry : In studies related to protein-ligand interactions.

- Pharmacology : Investigated for its role in modulating metabolic pathways.

Propiedades

IUPAC Name |

3-(propylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGSASQPVDRJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585506 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849409-82-1 | |

| Record name | 3-[(Propane-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.